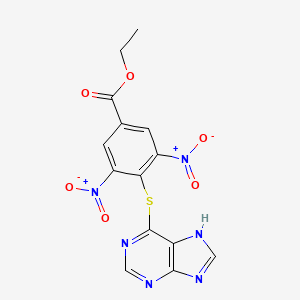
ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound that features both nitro and purine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate typically involves the esterification of 3,5-dinitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3,5-dinitrobenzoate is then reacted with 6-mercaptopurine under specific conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反应分析
Types of Reactions
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoic acid.
科学研究应用
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the purine moiety can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Lacks the purine moiety, making it less versatile in biological applications.
6-Mercaptopurine: Contains the purine moiety but lacks the nitro groups, limiting its redox activity.
Ethyl 4-(7H-purin-6-ylsulfanyl)benzoate: Similar structure but without the nitro groups, affecting its chemical reactivity.
Uniqueness
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is unique due to the combination of nitro and purine groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
59921-64-1 |
|---|---|
分子式 |
C14H10N6O6S |
分子量 |
390.33 g/mol |
IUPAC 名称 |
ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C14H10N6O6S/c1-2-26-14(21)7-3-8(19(22)23)11(9(4-7)20(24)25)27-13-10-12(16-5-15-10)17-6-18-13/h3-6H,2H2,1H3,(H,15,16,17,18) |
InChI 键 |
WTXYVXWWBVDERD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


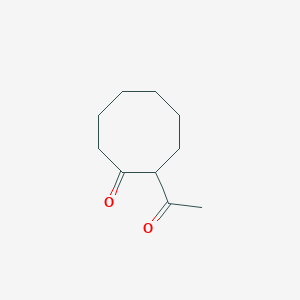
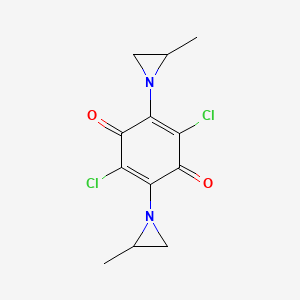
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
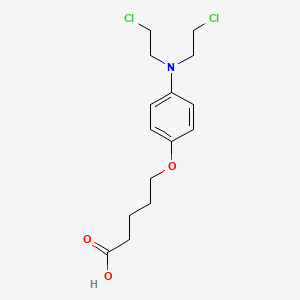
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)

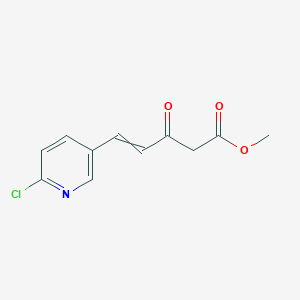
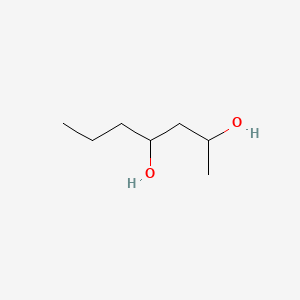
![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
![1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B14001394.png)
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)
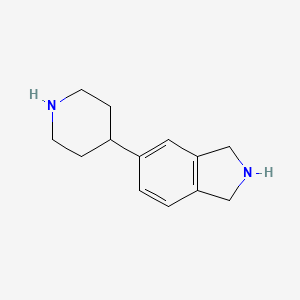
![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)
